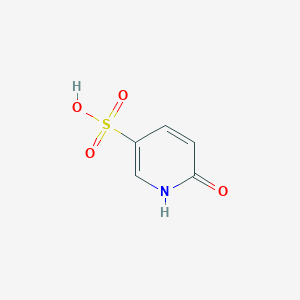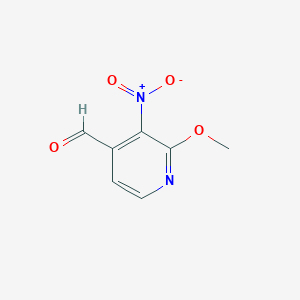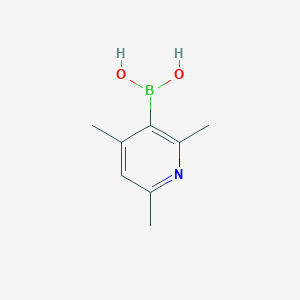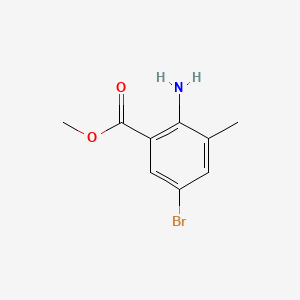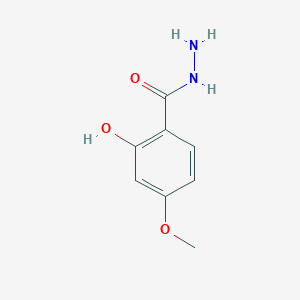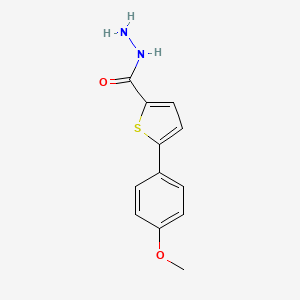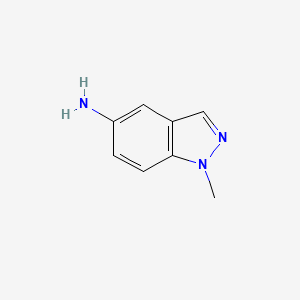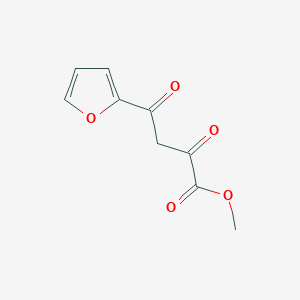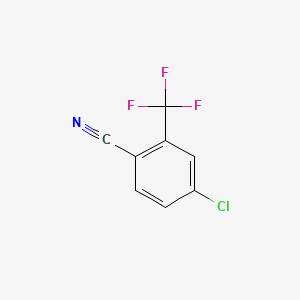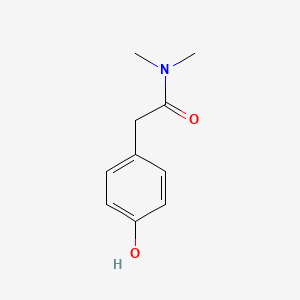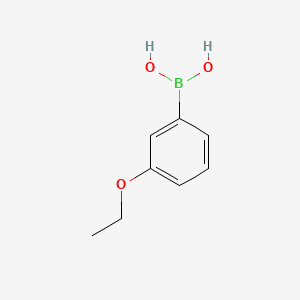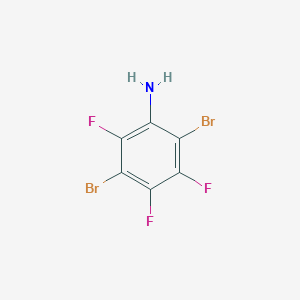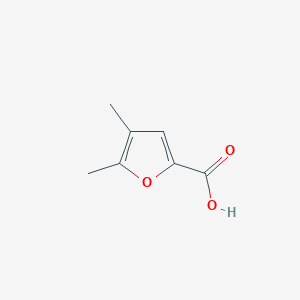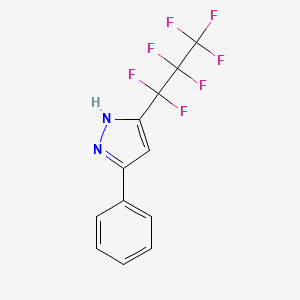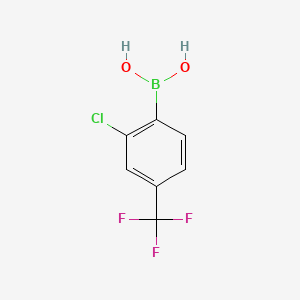
2-Chloro-4-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BClF3O2 . It has an average mass of 224.373 Da and a monoisotopic mass of 224.002319 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a trifluoromethyl group .Chemical Reactions Analysis
Boronic acids, including 2-Chloro-4-(trifluoromethyl)phenylboronic acid, are known to participate in various types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions , direct arylation reactions , and oxidative Heck reactions .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)phenylboronic acid is a solid at room temperature . Its exact physical and chemical properties, such as melting point and solubility, are not specified in the available literature.Aplicaciones Científicas De Investigación
“2-Chloro-4-(trifluoromethyl)phenylboronic acid” is a chemical compound with the molecular formula C7H5BClF3O2 . It’s often used in scientific research, particularly in the field of organic chemistry .
One of the main uses of this compound is in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond forming reaction, used in organic synthesis to create biaryl compounds . The reaction involves the coupling of a boronic acid (like “2-Chloro-4-(trifluoromethyl)phenylboronic acid”) with a halide or pseudo-halide using a palladium catalyst .
Another application is in direct arylation reactions . In this process, the boronic acid acts as a nucleophile, reacting with a suitable electrophile to form a new carbon-carbon bond .
-
Pharmaceutical Research
-
Material Science
-
Biochemical Research
-
Cancer Research
-
Synthesis of Aryl- and Hetarylfurocoumarins
-
Synthesis of Et Canthinone-3-carboxylates
- It can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction . Canthinones are a class of compounds that have shown potential as antiviral and anticancer agents .
Safety And Hazards
Propiedades
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSUCAFAUNSPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382536 | |
| Record name | 2-Chloro-4-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)phenylboronic acid | |
CAS RN |
254993-59-4 | |
| Record name | 2-Chloro-4-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



